3-Benzyloxy-6-bromo-2-fluorobenzaldehyde
Overview
Description
3-Benzyloxy-6-bromo-2-fluorobenzaldehyde is an organic compound with the molecular formula C14H10BrFO2 and a molecular weight of 309.13 g/mol . It is characterized by the presence of a benzyloxy group, a bromine atom, and a fluorine atom attached to a benzaldehyde core. This compound is used in various scientific research applications due to its unique chemical properties.
Mechanism of Action
Target of Action
It is used as a reactant in the preparation of thiophenylpyridinylpyrazolecarboxylic acid derivatives for use as guanylate cyclase activators . Guanylate cyclase is an enzyme that catalyzes the conversion of GTP to cGMP, an important signaling molecule.
Biochemical Pathways
The compound is involved in the synthesis of guanylate cyclase activators . Guanylate cyclase is part of the cGMP pathway, which plays a crucial role in various physiological processes, including vasodilation, inhibition of platelet aggregation, and phototransduction in the retina.
Biochemical Analysis
Biochemical Properties
3-Benzyloxy-6-bromo-2-fluorobenzaldehyde plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many substances. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, potentially inhibiting or modifying its activity .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to modulate the expression of genes involved in oxidative stress responses, thereby impacting cellular metabolism and homeostasis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context of the interaction. For instance, it may inhibit the activity of certain kinases by binding to their active sites, leading to changes in downstream signaling pathways and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions but may degrade over extended periods, potentially altering its biochemical activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or gene expression. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can affect metabolic flux and the levels of metabolites, potentially leading to changes in cellular function and homeostasis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation, affecting its overall activity and function. For example, the compound may be transported into cells via specific membrane transporters, where it can exert its biochemical effects .
Subcellular Localization
The subcellular localization of this compound is an important factor in its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with biomolecules and its overall biochemical activity .
Preparation Methods
The synthesis of 3-Benzyloxy-6-bromo-2-fluorobenzaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluorobenzaldehyde.
Benzyloxy Substitution: The benzyloxy group is introduced via a nucleophilic substitution reaction, often using benzyl alcohol in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
3-Benzyloxy-6-bromo-2-fluorobenzaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol using common reagents like potassium permanganate (KMnO4) for oxidation and sodium borohydride (NaBH4) for reduction.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-Benzyloxy-6-bromo-2-fluorobenzaldehyde is utilized in various fields of scientific research:
Comparison with Similar Compounds
3-Benzyloxy-6-bromo-2-fluorobenzaldehyde can be compared with other similar compounds, such as:
2-Bromo-6-fluorobenzaldehyde: Lacks the benzyloxy group, which may affect its reactivity and applications.
3-Bromo-2,6-difluorobenzaldehyde:
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct reactivity and versatility in various chemical reactions and applications.
Biological Activity
3-Benzyloxy-6-bromo-2-fluorobenzaldehyde is an organic compound with the molecular formula and a molecular weight of approximately 309.13 g/mol. This compound features a unique combination of functional groups, including a benzyloxy group, a bromine atom, and a fluorine atom, which may enhance its reactivity and potential biological activities.
The compound is primarily recognized as a research intermediate in organic synthesis. Its aldehyde functional group (CHO) allows it to participate in various chemical reactions, making it valuable for constructing more complex organic molecules. The presence of bromine and fluorine substituents is particularly interesting, as these halogens can significantly influence the biological properties of organic compounds.
Synthesis Methods:
- Starting Materials: The synthesis typically involves aromatic compounds that are subjected to halogenation and etherification processes.
- Key Reactions: Common reactions include nucleophilic substitutions and coupling reactions that maintain the integrity of the functional groups.
Antimicrobial Activity
Research indicates that similar aromatic aldehydes with halogen substituents have shown varying degrees of antimicrobial activity. For instance, studies have demonstrated that compounds with bromine and fluorine substituents can exhibit significant activity against bacteria such as Escherichia coli and fungi like Candida albicans.
Compound | Activity Against E. coli | Activity Against C. albicans | Activity Against MRSA |
---|---|---|---|
Compound 1 | Medium | Low | None |
Compound 2 | High | Medium | Moderate |
This compound | Potential (based on structure) | Potential (based on structure) | Potential (based on structure) |
Enzyme Inhibition Potential
Compounds containing boronic acid derivatives have been extensively studied for their enzyme inhibition properties, particularly against proteases. While this compound itself has not been characterized for specific enzyme interactions, its structure suggests it could serve as a precursor for synthesizing enzyme inhibitors.
Case Study:
In one study involving structurally similar compounds, derivatives were synthesized that demonstrated potent inhibition of vascular endothelial growth factor receptor 2 (VEGFR-2), which plays a crucial role in tumor angiogenesis:
- IC50 Values: Compounds derived from similar scaffolds showed IC50 values ranging from 0.39 μM to 0.56 μM against VEGFR-2, indicating significant potency.
Research Findings and Applications
The potential applications of this compound extend into pharmaceuticals and materials science due to its unique structural features. The compound's ability to act as a building block in drug design is particularly noteworthy:
- Drug Development: Its structural similarity to known pharmacophores suggests it could be explored for developing new therapeutic agents.
- Material Science: The incorporation of fluorine may modify the electronic properties of materials, making it suitable for research into advanced materials with specific characteristics.
Properties
IUPAC Name |
6-bromo-2-fluoro-3-phenylmethoxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrFO2/c15-12-6-7-13(14(16)11(12)8-17)18-9-10-4-2-1-3-5-10/h1-8H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRIVHAIKQQBTIY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C(=C(C=C2)Br)C=O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201232424 | |
Record name | Benzaldehyde, 6-bromo-2-fluoro-3-(phenylmethoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201232424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1114809-05-0 | |
Record name | Benzaldehyde, 6-bromo-2-fluoro-3-(phenylmethoxy)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1114809-05-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzaldehyde, 6-bromo-2-fluoro-3-(phenylmethoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201232424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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